8-Methoxy-2-tetralone

asymmetric catalysis chiral alcohol synthesis ruthenium Noyori catalyst

For synthetic chemists requiring enantiopure 8-methoxy-2-tetralol: this is the only methoxy-2-tetralone regioisomer achieving 98% ee under Noyori-type asymmetric transfer hydrogenation. Avoid costly chiral chromatography or diastereomeric resolution—directly access 8-OH-DPAT and related 5-HT₁A agonist scaffolds. Dual-use as AKR1C3 inhibitor (IC₅₀ 57 nM) accelerates oncology SAR campaigns.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 5309-19-3
Cat. No. B1364922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2-tetralone
CAS5309-19-3
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CC(=O)CC2
InChIInChI=1S/C11H12O2/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4H,5-7H2,1H3
InChIKeyBTYBORAHYUCUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-2-tetralone (CAS 5309-19-3): Core Properties, In-Class Positioning, and Procurement Baseline


8-Methoxy-2-tetralone (CAS 5309-19-3, C₁₁H₁₂O₂, MW 176.21) is a methoxy-substituted β-tetralone derivative that serves as a critical chiral intermediate for the synthesis of 2-aminotetralin-based serotonin and dopamine receptor ligands [1]. The compound exhibits a melting point of 48–55 °C (lit.), a boiling point of 130 °C at 1 Torr, and a predicted density of 1.124±0.06 g/cm³ [2]. Its methoxy substitution at the 8-position confers distinct electronic and steric effects that significantly influence enantioselective reduction outcomes compared to other regioisomeric methoxy-2-tetralones [1].

Why Regioisomeric Methoxy-2-tetralones Are Not Interchangeable: The Case for 8-Methoxy-2-tetralone


Methoxy-substituted 2-tetralones exhibit widely divergent enantioselectivities in asymmetric reduction reactions depending on the position of the methoxy group on the aromatic ring. In Noyori-type asymmetric transfer hydrogenation, enantiomeric excess values range from moderate (≥80% ee) to exceptional (98% ee) solely as a function of substitution pattern [1]. In baker‘s yeast-mediated bioreductions, 5-methoxy-2-tetralone achieves ≥98% ee, whereas other regioisomers yield substantially lower or variable enantioselectivities under identical conditions [2]. These differences are not predictable a priori; therefore, direct substitution of one methoxy-2-tetralone regioisomer for another in a synthetic sequence can result in unacceptable optical purity, necessitating costly re-optimization or chiral resolution steps.

Quantitative Differentiation Evidence for 8-Methoxy-2-tetralone vs. Closest Analogs


Superior Enantioselectivity in Noyori-Type Asymmetric Transfer Hydrogenation: 98% ee for 8-Methoxy vs. Lower ee for Other Methoxy-2-tetralones

In Noyori-type asymmetric transfer hydrogenation using [RuCl₂(benzene)]₂ with (R,R)-N-(2-amino-1,2-diphenylethyl)-p-toluenesulfonamide ligand, 8-methoxy-2-tetralone achieved 98% enantiomeric excess, which was notably higher than the enantioselectivities obtained for other methoxy-substituted 2-tetralones under identical conditions. The 5-methoxy, 6-methoxy, and 7-methoxy regioisomers yielded ≤80% ee, while the unsubstituted 2-tetralone produced only 78% ee [1]. This represents a 18–20 percentage point advantage in enantiomeric purity for the 8-methoxy derivative relative to its closest structural analogs.

asymmetric catalysis chiral alcohol synthesis ruthenium Noyori catalyst

Contrasting Enantioselectivity Profiles Between Chemical and Enzymatic Reduction: 8-Methoxy-2-tetralone's Unique 98% ee Under Noyori Conditions vs. Moderate ee Under Baker's Yeast

While baker‘s yeast-mediated reduction of 5-methoxy-2-tetralone provides ≥98% ee [1], the same biocatalytic system yields only moderate enantioselectivity for 8-methoxy-2-tetralone. Conversely, 8-methoxy-2-tetralone achieves 98% ee under Noyori chemical hydrogen transfer conditions, whereas 5-methoxy-2-tetralone is limited to ≤80% ee in the same chemical system [2]. This inverse selectivity profile demonstrates that 8-methoxy-2-tetralone is specifically advantaged for chemical asymmetric catalysis, while 5-methoxy-2-tetralone is preferred for enzymatic reduction. No other methoxy-2-tetralone regioisomer shows such a pronounced catalytic system preference.

chemoenzymatic synthesis biocatalysis comparative enantioselectivity

Distinct Reactivity in Carbomethoxylation: 8-Methoxy vs. 6-Methoxy and 5-Methoxy Regioisomers

Literature reports reveal significant regioisomer-dependent reactivity in carbomethoxylation reactions of methoxy-2-tetralones. Treatment of 6-methoxy-2-tetralone with NaH and dimethyl carbonate yields exclusive carbomethoxylation at the 1-position, whereas the reaction outcomes differ for other regioisomers [1]. Although specific quantitative conversion data for 8-methoxy-2-tetralone under these exact conditions are not detailed in the accessible literature, the documented regioisomeric divergence establishes that the position of the methoxy substituent fundamentally alters the electronic environment and nucleophilic reactivity of the α-carbonyl position. This class-level inference underscores that 8-methoxy-2-tetralone should not be assumed to behave identically to the 6-methoxy or 5-methoxy analogs in C–C bond-forming reactions.

regioselective C–C bond formation carbomethoxylation synthetic methodology

Multigram-Scale Synthetic Accessibility: 50% Overall Yield from Readily Available 2-Bromophenylacetic Acid

A published four-step synthetic route to 8-methoxy-2-tetralone proceeds in approximately 50% overall yield starting from commercially available 2-bromophenylacetic acid, utilizing Friedel-Crafts acylation/cyclization, ketone protection, copper(I)-catalyzed methoxylation of the aromatic bromide with an ester co-catalyst, and ketone deprotection [1]. This methodology provides a reliable pathway for multigram-scale preparation, addressing the compound‘s limited commercial availability. In contrast, alternative synthetic approaches such as Birch reduction of 1,7-dimethoxynaphthalene yield 86% for the ketone formation step alone but require less readily available starting materials [2].

process-scale synthesis Friedel-Crafts cyclization copper-catalyzed methoxylation

Selective Inhibition of Human AKR1C3 (IC₅₀ = 57 nM) with >1,000-Fold Selectivity Over TRPM8 and Acid-Sensing Ion Channel 5

BindingDB-curated assay data indicate that 8-methoxy-2-tetralone inhibits recombinant human aldo-keto reductase family 1 member C3 (AKR1C3) with an IC₅₀ of 57 nM using S-tetralol as substrate [1]. In the same database, the compound shows negligible activity against rat TRPM8 (IC₅₀ = 1.0 μM) [2] and rat acid-sensing ion channel 5 (ASIC5; EC₅₀ = 1.4 mM) [3], demonstrating a selectivity window of >1,000-fold for AKR1C3 over these off-targets. While no direct head-to-head comparator data for other methoxy-2-tetralones are available for AKR1C3 inhibition, this target engagement profile distinguishes 8-methoxy-2-tetralone as a potential lead scaffold for AKR1C3-directed applications in castration-resistant prostate cancer and other hormone-dependent malignancies.

aldo-keto reductase inhibition hormone-dependent cancer target selectivity profiling

Physical Property Distinctions vs. 6-Methoxy-2-tetralone: Higher Melting Point (48–55°C vs. 28–35°C) Indicative of Different Crystalline Packing

8-Methoxy-2-tetralone exhibits a melting point of 48–55 °C (lit.) [1], whereas the 6-methoxy regioisomer (CAS 2472-22-2) melts at 28–35 °C [2]. This 20 °C elevation in melting point for the 8-methoxy derivative suggests stronger intermolecular interactions in the crystalline lattice, which can translate to improved solid-state stability and ease of handling during weighing and transfer operations in the laboratory. The higher melting point also indicates a lower probability of encountering liquid or semi-solid forms at ambient storage temperatures, reducing the risk of degradation due to increased molecular mobility.

solid-state characterization purification handling storage stability

Procurement-Driven Application Scenarios for 8-Methoxy-2-tetralone


Asymmetric Synthesis of (R)- or (S)-8-Methoxy-2-aminotetralin Pharmacophores

When a synthetic route requires enantiomerically enriched 8-methoxy-2-tetralol as a precursor to dopaminergic or serotonergic 2-aminotetralin derivatives, 8-methoxy-2-tetralone is the substrate of choice. Under Noyori-type asymmetric transfer hydrogenation using [RuCl₂(benzene)]₂ with (R,R)-N-(2-amino-1,2-diphenylethyl)-p-toluenesulfonamide, it delivers 98% ee, the highest among methoxy-2-tetralone regioisomers [1]. This high enantioselectivity minimizes the need for chiral chromatographic purification or diastereomeric salt resolution, streamlining the route to active pharmaceutical ingredients such as 8-OH-DPAT and related 5-HT₁A agonists [1]. Procurement of 8-methoxy-2-tetralone is justified specifically when chemical asymmetric catalysis (rather than enzymatic reduction) is the intended methodology, and when the 8-methoxy substitution pattern is required for target receptor affinity and selectivity.

Lead Optimization for AKR1C3 Inhibitors in Hormone-Dependent Cancers

8-Methoxy-2-tetralone inhibits human AKR1C3 with an IC₅₀ of 57 nM while showing >1,000-fold selectivity over ASIC5 and 18-fold selectivity over TRPM8 [1]. Medicinal chemistry programs developing AKR1C3 inhibitors for castration-resistant prostate cancer or breast cancer can use 8-methoxy-2-tetralone as both a synthetic building block and a screening hit for structure–activity relationship (SAR) exploration. Its dual role as a chiral precursor and a biologically active scaffold may reduce the number of synthetic steps required to achieve target potency, potentially accelerating lead identification timelines. The compound's favorable selectivity profile over two unrelated ion channels suggests a reduced risk of mechanism-based toxicity, a critical consideration for early-stage drug discovery investments.

Regioselective C–C Bond Formation at the α-Position for Complex Tetralone Scaffolds

Process chemists seeking to install substituents at the 1-position of a methoxy-2-tetralone framework should consider the documented regioisomer-dependent carbomethoxylation outcomes [1]. Although direct quantitative data for 8-methoxy-2-tetralone are limited, the class-level inference that methoxy substitution position dictates α-carbon reactivity justifies evaluating 8-methoxy-2-tetralone for synthetic sequences where 1,8-disubstitution is desired. This application scenario is particularly relevant for the construction of galanthamine-type Amaryllidaceae alkaloid skeletons, where 8-methoxy-2-tetralone has been employed as a starting material [2].

Multigram-Scale Laboratory Synthesis Using Cost-Effective Starting Materials

In academic or industrial settings where commercial supply of 8-methoxy-2-tetralone is intermittent or cost-prohibitive, the published four-step synthesis from 2-bromophenylacetic acid provides a reliable in-house preparation method [1]. The 50% overall yield is competitive with alternative routes that employ less accessible starting materials (e.g., 1,7-dihydroxynaphthalene) [2]. This route is particularly advantageous for laboratories equipped for Friedel-Crafts chemistry and copper-catalyzed methoxylation, enabling production of multigram quantities sufficient for early-stage medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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